molecular formula C11H10FNO B13200410 8-Fluoro-6-methoxy-1-methylisoquinoline

8-Fluoro-6-methoxy-1-methylisoquinoline

Cat. No.: B13200410
M. Wt: 191.20 g/mol
InChI Key: VQCXFTBEMVIFHC-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxy-1-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C₁₁H₁₀FNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methoxy-1-methylisoquinoline typically involves the introduction of fluorine and methoxy groups onto the isoquinoline scaffold. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable isoquinoline derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-6-methoxy-1-methylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methylisoquinoline
  • 8-Fluoro-1-methylisoquinoline
  • 6-Methoxy-1-methylisoquinoline

Uniqueness

8-Fluoro-6-methoxy-1-methylisoquinoline is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct physicochemical properties. This combination enhances its potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-6-methoxy-1-methylisoquinoline

InChI

InChI=1S/C11H10FNO/c1-7-11-8(3-4-13-7)5-9(14-2)6-10(11)12/h3-6H,1-2H3

InChI Key

VQCXFTBEMVIFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=CC(=CC(=C12)F)OC

Origin of Product

United States

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